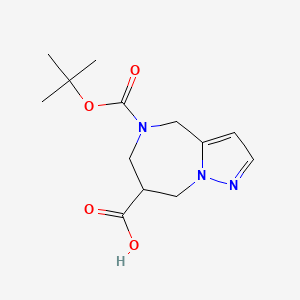

![molecular formula C14H18F3N B1428346 2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine CAS No. 1426654-41-2](/img/structure/B1428346.png)

2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine

Overview

Description

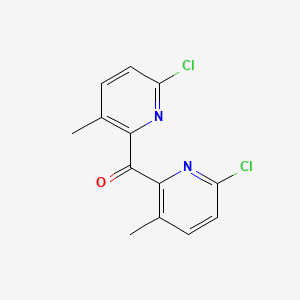

“2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine” is a chemical compound with the CAS Number: 1426654-41-2 . It has a molecular weight of 257.3 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18F3N/c15-14(16,17)12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)18/h4-6,8,11,13H,1-3,7,9,18H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.3 . It is in liquid form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Scientific Research Applications

Catalysis in Chemical Synthesis

- 2,4-Bis(trifluoromethyl)phenylboronic acid, related to trifluoromethyl-substituted phenyl compounds, is effective for catalyzing dehydrative amidation between carboxylic acids and amines. It is crucial for α-dipeptide synthesis and involves mixed anhydride species (Wang, Lu, & Ishihara, 2018).

Analytical Chemistry and Derivatization

- 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, similar in structure, is used for derivatizing biogenic amines for LC-MS/MS and 19F NMR analysis, offering simplified purification steps and accurate quantification (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Polymer Science

- Trifluoromethyl-substituted bis(ether amine) monomers have been used to create fluorinated polyimides with high solubility, low dielectric constants, and excellent thermal stability. These materials are significant for electronic and optical applications (Chung, Tzu, & Hsiao, 2006).

Organic Chemistry and Peptide Synthesis

- Catalysts based on trifluoromethylphenyl compounds have shown effectiveness in room-temperature amide synthesis, beneficial for peptide synthesis. This includes the ability to couple N-Boc-protected amino acids with minimal racemization (El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Electrochemical Research

- In hydrogen production research, nickel electrocatalysts with seven-membered cyclic diphosphine ligands containing pendant amines, structurally related to cycloheptan-1-amines, demonstrate high catalytic rates and efficiency (Stewart, Ho, Wiese, Lindstrom, Thogerson, Raugei, Bullock, & Helm, 2013).

Medicinal Chemistry

- Derivatives of trifluoromethylated amines, similar in structure to the compound , have been studied for their potential in antitumor activities, showing the significance of trifluoromethyl groups in pharmacologically active compounds (Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, & Zheng, Yin, 2015).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]cycloheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N/c15-14(16,17)12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)18/h4-6,8,11,13H,1-3,7,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKOHZVEGNXAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)

![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)

![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)

![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)

![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)

![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)

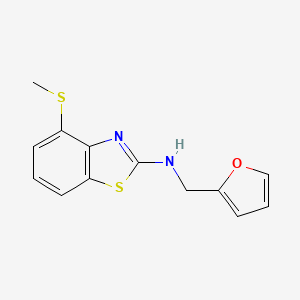

![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)